molecular formula C8H5BrF2N2 B2655401 4-Bromo-2-(difluoromethyl)-1H-benzimidazole CAS No. 1388056-90-3

4-Bromo-2-(difluoromethyl)-1H-benzimidazole

Cat. No.: B2655401
CAS No.: 1388056-90-3
M. Wt: 247.043
InChI Key: LZZHDVMHXCUXFA-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1H-benzimidazole is an organic compound with the molecular formula C8H5BrF2N2 It is a benzimidazole derivative characterized by the presence of bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)-1H-benzimidazole typically involves the introduction of bromine and difluoromethyl groups into the benzimidazole core. One common method includes the reaction of 2-(difluoromethyl)-1H-benzimidazole with bromine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(difluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar solvents and mild temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are employed, often in the presence of ligands and under inert atmospheres.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The presence of bromine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 4-Bromo-2-(difluoromethyl)pyridine
  • 4-Bromo-2,5-difluorobenzoic acid
  • 4-Bromo-2-(bromomethyl)-1-(difluoromethyl)benzene

Comparison: Compared to these similar compounds, 4-Bromo-2-(difluoromethyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-4-2-1-3-5-6(4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZHDVMHXCUXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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